molecular formula C9H16O3 B13976956 Propyl 2-methyl-3-oxopentanoate CAS No. 6303-78-2

Propyl 2-methyl-3-oxopentanoate

Cat. No.: B13976956
CAS No.: 6303-78-2
M. Wt: 172.22 g/mol
InChI Key: LIFIZIKCTHELHT-UHFFFAOYSA-N
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Description

Propyl 2-methyl-3-oxopentanoate is an organic compound with the molecular formula C9H16O3. It is a type of ester, specifically a propyl ester of 2-methyl-3-oxopentanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-methyl-3-oxopentanoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-3-oxopentanoic acid with propanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the transesterification of methyl 2-methyl-3-oxopentanoate with propanol. This reaction can be catalyzed by magnesium iodide (MgI2) and proceeds under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-methyl-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Acid or base catalysts can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-methyl-3-oxopentanoic acid.

    Reduction: 2-methyl-3-hydroxypentanoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Propyl 2-methyl-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of propyl 2-methyl-3-oxopentanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The compound can also participate in nucleophilic addition and substitution reactions, where the carbonyl group acts as an electrophilic center .

Comparison with Similar Compounds

Propyl 2-methyl-3-oxopentanoate can be compared with other similar compounds such as methyl 2-methyl-3-oxopentanoate and ethyl 2-methyl-3-oxopentanoate. These compounds share similar structural features but differ in their ester groups. The propyl ester is unique in its reactivity and physical properties, which can influence its applications in various fields .

List of Similar Compounds

  • Methyl 2-methyl-3-oxopentanoate
  • Ethyl 2-methyl-3-oxopentanoate
  • Butyl 2-methyl-3-oxopentanoate

Properties

CAS No.

6303-78-2

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

propyl 2-methyl-3-oxopentanoate

InChI

InChI=1S/C9H16O3/c1-4-6-12-9(11)7(3)8(10)5-2/h7H,4-6H2,1-3H3

InChI Key

LIFIZIKCTHELHT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)C(=O)CC

Origin of Product

United States

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